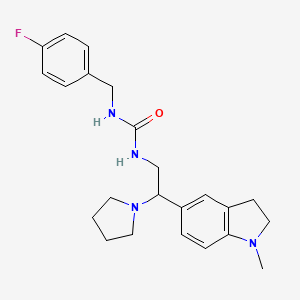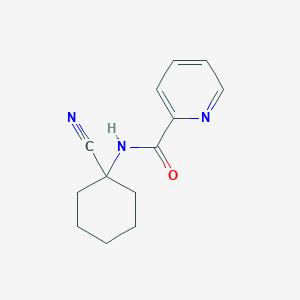
N-(1-cyanocyclohexyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “N-(1-cyanocyclohexyl)pyridine-2-carboxamide” can be inferred from related compounds. For instance, pyridine derivatives have been characterized using techniques such as single crystal X-ray diffraction, NMR, FT-IR, and UV–Vis spectroscopic techniques . These techniques can provide information about the dihedral angles, crystallization properties, and vibrational properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-cyanocyclohexyl)pyridine-2-carboxamide” can be inferred from related compounds. For instance, pyridine derivatives have been characterized using techniques such as single crystal X-ray diffraction, NMR, FT-IR, and UV–Vis spectroscopic techniques . These techniques can provide information about the dihedral angles, crystallization properties, and vibrational properties of the molecule .Aplicaciones Científicas De Investigación
Urease Inhibition
Urease is an enzyme involved in the hydrolysis of urea to ammonia and carbon dioxide. Inhibition of urease activity is crucial for managing conditions related to ureolytic bacteria, such as gastric and duodenal cancer. Researchers have synthesized pyridine carboxamide derivatives and evaluated their inhibitory action against urease. Notably, compounds like 5-chloropyridine-2 yl-methylene hydrazine carbothioamide (Rx-6) and pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) demonstrated significant activity with IC50 values of 1.07 µM and 2.18 µM, respectively .
Heterocyclic Synthesis
Pyridine derivatives play a vital role in drug discovery and medicinal chemistry. Researchers have developed methods for synthesizing pyridine compounds using various catalysts. For instance, Lewis group investigations have explored the synthesis of pyridine derivatives via intermolecular alkylation, leading to novel structures with potential applications .
Catalysis
Magnetically recoverable nano-catalysts, including pyridine-based materials, have gained prominence due to their high surface area, ease of separation, and modification capabilities. These catalysts find applications in various chemical reactions, offering advantages in terms of efficiency and recyclability .
Spectroscopic Studies
Pyridine carboxamides are amenable to spectroscopic analysis. For instance, their infrared (IR) spectra exhibit characteristic peaks related to functional groups. In the case of pyridine carbothioamide, weak peaks appear at 3268 and 3255 cm⁻¹ due to secondary amine (NH₂), while the NHCS group shows up at 3181 cm⁻¹. Additionally, the C=N bond manifests as a medium peak at 1622 cm⁻¹ .
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-10-13(7-3-1-4-8-13)16-12(17)11-6-2-5-9-15-11/h2,5-6,9H,1,3-4,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVYMODSALWLMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2660599.png)
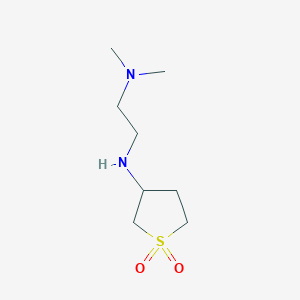
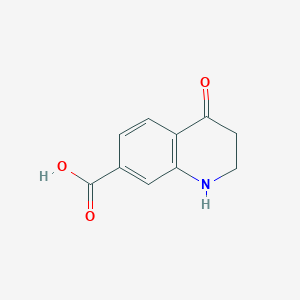

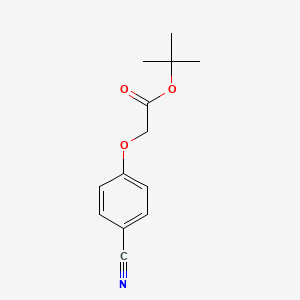
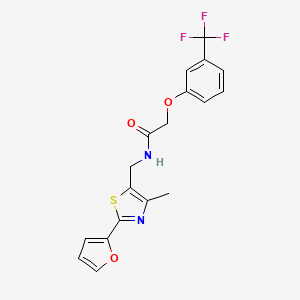
![6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2660613.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2660615.png)
![8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2660617.png)
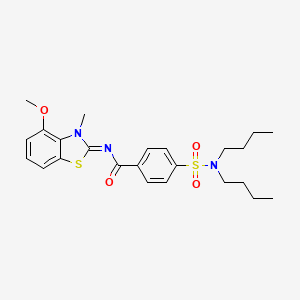
![7-(2,3-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2660619.png)
![3-(Methylsulfanyl)-1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2660621.png)
